molecular formula C25H25NO4 B13850056 Dimethyl 2,2'-Ttritylazanediyl)diacetate

Dimethyl 2,2'-Ttritylazanediyl)diacetate

Cat. No.: B13850056
M. Wt: 403.5 g/mol
InChI Key: XFDJGQABUOZBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,2’-Ttritylazanediyl)diacetate is a chemical compound with the molecular formula C25H25NO4 and a molecular weight of 403.47. It is an intermediate in the synthesis of 4-Hydroperoxy Cyclophosphamide-d4, a labeled metabolite of Cyclophosphamide. This compound is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Dimethyl 2,2’-Ttritylazanediyl)diacetate can be synthesized through several synthetic routes. One common method involves the reaction of tritylamine with dimethyl acetylenedicarboxylate under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial production methods for Dimethyl 2,2’-Ttritylazanediyl)diacetate involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Dimethyl 2,2’-Ttritylazanediyl)diacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of Dimethyl 2,2’-Ttritylazanediyl)diacetate can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

Dimethyl 2,2’-Ttritylazanediyl)diacetate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Dimethyl 2,2’-Ttritylazanediyl)diacetate is involved in the synthesis of labeled metabolites for drug metabolism studies, aiding in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Dimethyl 2,2’-Ttritylazanediyl)diacetate involves its interaction with specific molecular targets. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that further interact with cellular components.

Comparison with Similar Compounds

Dimethyl 2,2’-Ttritylazanediyl)diacetate can be compared with other similar compounds, such as:

    Dimethyl 2,2’-Bipyridine-4,4’-dicarboxylate: This compound has similar ester groups but differs in its core structure, leading to different reactivity and applications.

    Dimethyl 2,2’-Bipyridine-5,5’-dicarboxylate: Another similar compound with variations in the position of functional groups, affecting its chemical behavior and uses.

Dimethyl 2,2’-Ttritylazanediyl)diacetate is unique due to its trityl group, which provides steric hindrance and stability, making it suitable for specific synthetic and research applications.

Properties

Molecular Formula

C25H25NO4

Molecular Weight

403.5 g/mol

IUPAC Name

methyl 2-[(2-methoxy-2-oxoethyl)-tritylamino]acetate

InChI

InChI=1S/C25H25NO4/c1-29-23(27)18-26(19-24(28)30-2)25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17H,18-19H2,1-2H3

InChI Key

XFDJGQABUOZBAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN(CC(=O)OC)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.